2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 893992-58-0
VCID: VC7585395
InChI: InChI=1S/C19H14FN3O3S/c20-13-2-1-3-14(9-13)21-18(24)10-27-19-7-5-15(22-23-19)12-4-6-16-17(8-12)26-11-25-16/h1-9H,10-11H2,(H,21,24)
SMILES: C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F
Molecular Formula: C19H14FN3O3S
Molecular Weight: 383.4

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

CAS No.: 893992-58-0

Cat. No.: VC7585395

Molecular Formula: C19H14FN3O3S

Molecular Weight: 383.4

* For research use only. Not for human or veterinary use.

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide - 893992-58-0

Specification

CAS No. 893992-58-0
Molecular Formula C19H14FN3O3S
Molecular Weight 383.4
IUPAC Name 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Standard InChI InChI=1S/C19H14FN3O3S/c20-13-2-1-3-14(9-13)21-18(24)10-27-19-7-5-15(22-23-19)12-4-6-16-17(8-12)26-11-25-16/h1-9H,10-11H2,(H,21,24)
Standard InChI Key XTUVZGURUKVWTP-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F

Introduction

Structural and Molecular Analysis

Molecular Composition and Stereoelectronic Features

The compound’s molecular formula, C₁₉H₁₄FN₃O₃S, corresponds to a molecular weight of 383.4 g/mol. Its core structure integrates three key components:

  • Benzodioxol group: A 1,3-benzodioxole moiety contributes electron-rich aromaticity, enhancing π-π stacking interactions with biological targets.

  • Pyridazine ring: As a diazine heterocycle, this six-membered ring with two adjacent nitrogen atoms introduces polarity and hydrogen-bonding capacity .

  • Sulfanyl-acetamide bridge: The thioether (-S-) linkage and acetamide group (-NHCO-) provide conformational flexibility and sites for nucleophilic substitution or oxidation .

Quantum mechanical calculations reveal a HOMO-LUMO gap of ~4.5 eV, suggesting moderate reactivity suitable for targeted interactions without excessive instability . The fluorophenyl substituent at the acetamide terminus augments lipophilicity (logP ≈ 3.2), facilitating membrane permeability .

Substituent Effects on Physicochemical Properties

Comparative analyses of structural analogues demonstrate that substituents on the phenyl ring significantly influence solubility and bioactivity:

  • Fluorine at the 3-position (as in the parent compound) reduces basicity compared to chloro or methyl derivatives, favoring selective binding to hydrophobic enzyme pockets .

  • Chlorophenyl variants (e.g., CAS 893991-12-3) exhibit higher molecular weights (~399.85 g/mol) and increased halogen-bonding potential, correlating with enhanced antimicrobial activity .

  • Methyl or methoxy groups (e.g., CAS 872695-94-8) improve aqueous solubility by 15–20% but may sterically hinder target engagement .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically follows a multi-step protocol involving:

  • Pyridazine ring formation: Condensation of 1,3-benzodioxol-5-yl hydrazine with maleic anhydride under acidic conditions yields the pyridazine core .

  • Sulfanyl linkage introduction: Thiolation via nucleophilic substitution using thiourea or Lawesson’s reagent attaches the sulfur atom to the pyridazine C3 position.

  • Acetamide coupling: Reaction of 3-fluorophenylamine with chloroacetyl chloride, followed by SN2 displacement with the sulfanyl-pyridazine intermediate, produces the final compound .

Optimized conditions include toluene as the solvent at 80°C and catalytic p-toluenesulfonic acid, achieving yields of 68–72%. Microwave-assisted synthesis reduces reaction times by 40% but requires stringent temperature control to prevent decomposition .

Analytical Characterization

  • NMR spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 7.85 (pyridazine H-5), δ 6.95–7.25 (benzodioxol aromatic protons), and δ 10.2 (amide NH) .

  • Mass spectrometry: ESI-MS confirms the molecular ion peak at m/z 383.4 [M+H]⁺, with fragmentation patterns consistent with sulfanyl bond cleavage.

  • HPLC purity: Reverse-phase chromatography (C18 column, acetonitrile/water) demonstrates >95% purity, critical for biological assays .

Biological Activity and Mechanisms

Antimicrobial and Anticancer Activity

Against Mycobacterium tuberculosis H37Rv, the compound exhibits a MIC of 5.71 μM, outperforming ethambutol (MIC = 7.2 μM) and approaching isoniazid (MIC = 0.2 μM) . The benzodioxol group likely enhances penetration through the mycobacterial lipid bilayer . In breast cancer (MCF-7) cells, it induces apoptosis via caspase-3 activation (EC₅₀ = 18.4 μM), though potency lags behind doxorubicin (EC₅₀ = 0.5 μM) .

Pharmacological Implications and Comparative Analysis

Structural Analogues and Activity Trends

A comparative study of six analogues highlights the impact of substituents:

SubstituentMolecular Weight (g/mol)α-Amylase IC₅₀ (μM)M. tuberculosis MIC (μM)
3-Fluorophenyl383.412.35.71
4-Chlorophenyl399.8514.94.85
2-Methylphenyl397.418.28.12
3-Trifluoromethyl430.422.76.95

Key trends:

  • Chlorophenyl derivatives show superior antimicrobial activity due to enhanced halogen bonding .

  • Bulky substituents (e.g., trifluoromethyl) reduce enzyme affinity but improve metabolic stability .

Toxicity and Pharmacokinetics

In vitro cytotoxicity assays (HepG2 cells) reveal a CC₅₀ > 100 μM, indicating favorable safety margins . Pharmacokinetic profiling in rats demonstrates moderate oral bioavailability (42%), with a plasma half-life of 2.3 hours and primary hepatic metabolism via CYP3A4 .

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